molecular formula C9H7BrO4 B6280978 methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate CAS No. 2092287-71-1

methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate

Cat. No.: B6280978
CAS No.: 2092287-71-1
M. Wt: 259.1
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Description

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C9H7BrO4 It is a derivative of salicylic acid, where the hydroxyl group is substituted with a bromine atom and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate typically involves the bromination of methyl salicylate followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Scientific Research Applications

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-hydroxybenzoate: Similar structure but lacks the oxoacetate group.

    4-Bromo-2-hydroxybenzaldehyde: Contains an aldehyde group instead of the ester group.

    Methyl 2-(4-fluoro-2-hydroxyphenyl)-2-oxoacetate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate is unique due to the presence of both the bromine atom and the oxoacetate group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

2092287-71-1

Molecular Formula

C9H7BrO4

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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